molecular formula C17H13F2NO3S B2944410 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide CAS No. 863022-56-4

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide

Cat. No. B2944410
CAS RN: 863022-56-4
M. Wt: 349.35
InChI Key: MPLITBVHNRDPGY-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide, commonly known as "DFB" is a synthetic compound that has been extensively studied for its potential use in scientific research. DFB is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes including cell growth, proliferation, and differentiation.

Mechanism of Action

DFB inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to its substrates. This leads to a disruption of CK2-mediated signaling pathways, which are important for cell growth, proliferation, and differentiation. The inhibition of CK2 by DFB has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anticancer drug candidate.
Biochemical and Physiological Effects:
DFB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, DFB has been shown to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. DFB has also been shown to have neuroprotective activity, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DFB has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. DFB has also been shown to have anticancer activity in vitro and in vivo, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, DFB has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, DFB has not been extensively tested in animal models, making it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research on DFB. First, more studies are needed to understand its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile. Second, further studies are needed to determine its efficacy in animal models of cancer and other diseases. Third, DFB could be used as a lead compound for the development of new anticancer drugs. Fourth, DFB could be used as a tool for studying the role of CK2 in cellular processes, and for identifying new targets for anticancer drug development. Fifth, DFB could be used as a tool for studying the mechanisms of inflammation and neurodegeneration, and for identifying new targets for drug development in these areas. Overall, DFB is a promising compound with potential applications in a variety of scientific research areas.

Synthesis Methods

The synthesis of DFB involves the reaction of 4-fluoro-N-(4-fluorophenyl)benzamide with 1,2-dithiolane-3-one-1-oxide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield DFB as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DFB has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, a protein kinase that is involved in many cellular processes including cell growth, proliferation, and differentiation. CK2 is overexpressed in many types of cancer, making it an attractive target for anticancer drug development. DFB has been shown to have anticancer activity in vitro and in vivo, making it a promising lead compound for the development of new anticancer drugs.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLITBVHNRDPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide

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